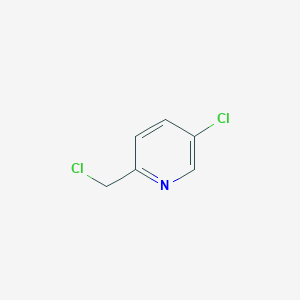

5-Chloro-2-(chlorométhyl)pyridine

Vue d'ensemble

Description

5-Chloro-2-(chloromethyl)pyridine: is an organic compound with the molecular formula C6H5Cl2N. It is a chlorinated derivative of pyridine and is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is known for its role in the production of neonicotinoid insecticides, such as imidacloprid, which are widely used in agriculture .

Applications De Recherche Scientifique

Chemistry: 5-Chloro-2-(chloromethyl)pyridine is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the production of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize pharmaceutical agents, including antiviral and anticancer drugs. Its derivatives have shown potential in inhibiting certain enzymes and receptors involved in disease pathways .

Industry: In the agrochemical industry, 5-chloro-2-(chloromethyl)pyridine is a key intermediate in the production of neonicotinoid insecticides, which are effective against a wide range of pests. These insecticides work by targeting the nicotinic acetylcholine receptors in insects .

Mécanisme D'action

Target of Action

5-Chloro-2-(chloromethyl)pyridine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds and neonicotinoid pesticides . It is particularly important in the production of imidacloprid and acetamiprid , which are insecticides that act on the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects.

Mode of Action

The compounds it helps synthesize, such as imidacloprid and acetamiprid, act as agonists to the nachr, causing overstimulation of the nervous system in insects, leading to paralysis and death .

Biochemical Pathways

As an intermediate, 5-Chloro-2-(chloromethyl)pyridine is involved in the synthesis pathways of various compounds. For instance, it is used in the production of imidacloprid and acetamiprid, which affect the biochemical pathway involving the nAChR in insects .

Pharmacokinetics

It is known to be insoluble in water , which could impact its absorption and distribution in biological systems. It’s also important to note that the pharmacokinetic properties of the final products it helps synthesize would be more relevant in a biological context.

Result of Action

They cause overstimulation of the insect nervous system, leading to paralysis and death .

Action Environment

The action of 5-Chloro-2-(chloromethyl)pyridine is primarily in the chemical reactions during the synthesis of other compounds. Environmental factors such as temperature, pH, and the presence of other reactants can influence these reactions. As it is insoluble in water , its stability and reactivity may also be affected by the solvent used in the reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Chlorination of 2-Chloro-5-methylpyridine: One common method involves the chlorination of 2-chloro-5-methylpyridine in the presence of a catalyst.

Cyclopentadiene-Acrolein Route: Another method involves the reaction of cyclopentadiene with acrolein, followed by chlorination and cyclization to form 5-chloro-2-(chloromethyl)pyridine.

Industrial Production Methods: Industrial production often involves the chlorination of 2-chloro-5-methylpyridine using chlorine gas in the presence of a catalyst. The reaction is conducted in a chlorination reactor, where the reactants are heated and chlorine gas is continuously introduced. The product is then purified through distillation and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Chloro-2-(chloromethyl)pyridine can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyridines, such as 2-(aminomethyl)-5-chloropyridine or 2-(thiomethyl)-5-chloropyridine.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Comparaison Avec Des Composés Similaires

2-Chloro-5-methylpyridine: This compound is a precursor in the synthesis of 5-chloro-2-(chloromethyl)pyridine and shares similar chemical properties.

2-Chloro-5-(trifluoromethyl)pyridine: Another chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.

2-Chloro-4-methylpyridine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.

Uniqueness: 5-Chloro-2-(chloromethyl)pyridine is unique due to its dual chlorine substitution, which enhances its reactivity in nucleophilic substitution reactions. This makes it a versatile intermediate for synthesizing a wide range of biologically active compounds .

Activité Biologique

5-Chloro-2-(chloromethyl)pyridine is a chlorinated pyridine derivative that exhibits notable biological activities, particularly in agricultural and medicinal contexts. This article explores its synthesis, biological mechanisms, and potential applications, supported by case studies and research findings.

5-Chloro-2-(chloromethyl)pyridine has the following chemical characteristics:

- Molecular Formula : C6H5Cl2N

- Molecular Weight : 162.02 g/mol

- IUPAC Name : 2-chloro-5-(chloromethyl)pyridine

- CAS Number : 70258-18-3

Synthesis

The synthesis of 5-Chloro-2-(chloromethyl)pyridine typically involves chlorination processes that yield this compound efficiently. One common method includes the reaction of 2-chloropyridine with chloromethyl methyl ether in the presence of a suitable catalyst. This method is advantageous due to its straightforward approach and high yield of the desired product .

Insecticidal and Fungicidal Properties

Research has indicated that derivatives of 5-Chloro-2-(chloromethyl)pyridine possess insecticidal and fungicidal activities. For instance, a study reported that certain pyridine derivatives exhibited moderate efficacy against various insect pests and fungal pathogens, suggesting their potential as agrochemicals .

| Compound | Activity Type | Efficacy |

|---|---|---|

| 5-Chloro-2-(chloromethyl)pyridine | Insecticidal | Moderate |

| 5-Chloro-2-(chloromethyl)pyridine | Fungicidal | Moderate |

The compound's mechanism of action may involve interference with the nervous system of insects, akin to other known insecticides like neonicotinoids, which target nicotinic acetylcholine receptors .

Carcinogenic Potential

Despite its utility in agriculture, studies have raised concerns regarding the carcinogenic potential of 5-Chloro-2-(chloromethyl)pyridine. Research conducted by the National Cancer Institute indicated that exposure to this compound could lead to carcinogenic effects in animal models, necessitating caution in handling and application.

Case Studies

- Case Study on Nematocidal Activity : A study demonstrated that 5-Chloro-2-(chloromethyl)pyridine effectively inhibited root knot nematodes in tomato seedlings. The compound showed significant promise as a nematicide, reducing nematode populations and promoting plant health.

- Insecticide Development : A series of experiments focused on developing new insecticides based on the structure of 5-Chloro-2-(chloromethyl)pyridine. These investigations revealed that modifications to the pyridine ring could enhance insecticidal activity while minimizing toxicity to non-target organisms .

Propriétés

IUPAC Name |

5-chloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTKXEIHKDSIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561206 | |

| Record name | 5-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-24-9 | |

| Record name | 5-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.